Product packaging for Tris(3-methoxyphenyl)phosphine(Cat. No.:CAS No. 29949-84-6)

Tris(3-methoxyphenyl)phosphine

Cat. No.: B1295295
CAS No.: 29949-84-6
M. Wt: 352.4 g/mol
InChI Key: CCXTYQMZVYIQRP-UHFFFAOYSA-N
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Description

Conceptual Framework of Organophosphorus Ligands in Modern Chemistry

Organophosphorus compounds, particularly phosphines, are a cornerstone of modern chemistry, primarily due to their role as ligands in organometallic chemistry and catalysis. numberanalytics.comnih.govbeilstein-journals.org These compounds feature a phosphorus atom with a lone pair of electrons that can be donated to a metal center, forming a coordinate bond. numberanalytics.com This ability to act as a σ-donor is a fundamental property of phosphine (B1218219) ligands. numberanalytics.com Furthermore, they can also act as π-acceptors, which allows them to stabilize transition metal complexes in various oxidation states. numberanalytics.com

The versatility of phosphine ligands stems from the ability to systematically modify their electronic and steric properties by changing the substituents on the phosphorus atom. numberanalytics.com This fine-tuning allows for the rational design of catalysts with specific activities and selectivities for a wide range of chemical transformations. numberanalytics.comsioc-journal.cn The development of new phosphine ligands has been a driving force behind many breakthroughs in homogeneous catalysis. sioc-journal.cntandfonline.com

Historical Development and Emergence of Tris(3-methoxyphenyl)phosphine in Synthetic Methodologies

The use of phosphine ligands in organometallic chemistry dates back to the mid-20th century, with the discovery of Wilkinson's catalyst, RhCl(PPh₃)₃, marking a significant milestone. numberanalytics.com This discovery highlighted the potential of phosphine ligands in catalytic processes, leading to extensive research in this area. numberanalytics.comwikipedia.org

While triphenylphosphine (B44618) and its derivatives have been widely studied and used, the exploration of phosphines with electronically modified phenyl rings, such as this compound, represents a more recent development. The introduction of methoxy (B1213986) groups at the meta-position of the phenyl rings influences the electron-donating ability of the ligand, which in turn affects the reactivity and stability of the resulting metal complexes. cymitquimica.com

The synthesis of this compound can be achieved through methods such as the photocatalytic arylation of white phosphorus (P₄) or phosphine (PH₃). chemicalbook.com One reported method involves the reaction of 1-iodo-3-methoxybenzene with a phosphorus source in the presence of a photocatalyst and a base under blue LED irradiation. chemicalbook.com

Significance of this compound in Contemporary Catalysis and Materials Science

This compound has emerged as a significant ligand in various catalytic reactions, particularly those involving transition metals like palladium and rhodium. ontosight.aiwikipedia.org It is utilized in cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds in organic synthesis. chemimpex.comwikipedia.org The unique electronic properties conferred by the methoxy groups can enhance the efficiency and selectivity of these catalytic transformations. chemimpex.comcymitquimica.com Its applications extend to the synthesis of complex molecules and in pharmaceutical manufacturing, where it facilitates crucial catalytic steps in drug synthesis. chemimpex.comchemimpex.comnordmann.global

In the realm of materials science, this compound is employed in the creation of advanced materials. chemimpex.comchemimpex.com Its ability to influence material properties makes it a valuable component in the development of polymers and nanomaterials. chemimpex.comchemimpex.com Furthermore, this compound is explored for its applications in organic electronics, such as in the fabrication of organic solar cells and light-emitting devices, where its electronic properties can contribute to enhanced energy conversion efficiency. chemimpex.comchemimpex.com

Interactive Data Table: Properties of this compound

PropertyValue
Molecular Formula C₂₁H₂₁O₃P
Molecular Weight 352.37 g/mol
CAS Number 29949-84-6
Appearance White to orange to light green powder
Melting Point 113 - 117 °C
Solubility Soluble in organic solvents like dichloromethane (B109758) and ether

This data is compiled from references chemimpex.comcymitquimica.comchemicalbook.comnih.govtcichemicals.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H21O3P B1295295 Tris(3-methoxyphenyl)phosphine CAS No. 29949-84-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tris(3-methoxyphenyl)phosphane
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InChI

InChI=1S/C21H21O3P/c1-22-16-7-4-10-19(13-16)25(20-11-5-8-17(14-20)23-2)21-12-6-9-18(15-21)24-3/h4-15H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCXTYQMZVYIQRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)P(C2=CC=CC(=C2)OC)C3=CC=CC(=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80184054
Record name Tris(3-methoxyphenyl)phosphine
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Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

29949-84-6
Record name Tris(3-methoxyphenyl)phosphine
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Record name 29949-84-6
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Synthetic Methodologies and Mechanistic Investigations of Tris 3 Methoxyphenyl Phosphine

Established Synthetic Routes to Tris(3-methoxyphenyl)phosphine

The synthesis of triarylphosphines, including this compound, is most commonly achieved through the reaction of a phosphorus trihalide with an appropriate organometallic reagent.

The most established and widely employed method for the synthesis of this compound is the reaction of phosphorus trichloride (B1173362) (PCl₃) with a Grignard reagent, specifically 3-methoxyphenylmagnesium bromide. This method is a cornerstone of organophosphorus chemistry due to its reliability and the commercial availability of the starting materials.

The reaction proceeds via a nucleophilic substitution mechanism. The Grignard reagent, formed from the reaction of 3-bromoanisole (B1666278) with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF), acts as a potent source of the nucleophilic 3-methoxyphenyl (B12655295) anion. This nucleophile attacks the electrophilic phosphorus atom of PCl₃. The reaction occurs in a stepwise fashion, with each of the three chloride atoms being sequentially displaced by a 3-methoxyphenyl group.

3 (CH₃OC₆H₄)MgBr + PCl₃ → P(C₆H₄OCH₃)₃ + 3 MgBrCl

To ensure high yields, the reaction is typically conducted under anhydrous and inert atmospheric conditions (e.g., nitrogen or argon) to prevent the quenching of the highly reactive Grignard reagent by moisture or oxygen. The dropwise addition of phosphorus trichloride to a cooled solution of the pre-formed Grignard reagent helps to control the exothermic nature of the reaction. After the reaction is complete, an aqueous workup is performed to quench any remaining Grignard reagent and to dissolve the magnesium halide salts, allowing for the isolation of the crude this compound product.

While the Grignard route is prevalent, several other methodologies have been developed for the synthesis of triarylphosphines, which can be adapted for this compound. These alternatives can offer advantages in terms of functional group tolerance, milder reaction conditions, or different starting materials.

Transition Metal-Catalyzed Cross-Coupling: Palladium or nickel-catalyzed C-P cross-coupling reactions have emerged as a powerful tool. These methods typically involve the reaction of an aryl halide or triflate (e.g., 3-bromoanisole or 3-iodoanisole) with a phosphorus source like diphenylphosphine (B32561) or even PH₃ derivatives. Microwave-assisted protocols have been shown to significantly accelerate these reactions, with some functionalized triarylphosphines being synthesized in yields ranging from 26-86%. acs.org

Copper-Catalyzed Coupling: Copper-catalyzed methodologies provide another avenue for C-P bond formation. For instance, the coupling of aryl halides with acylphosphines in the presence of a copper catalyst can produce triarylphosphines in good to excellent yields. thieme-connect.com

Directed Ortho Metalation (DOM): This strategy involves the deprotonation of an aromatic ring at a position ortho to a directing group, followed by quenching with an electrophilic phosphorus source. While highly effective for ortho-substituted phosphines, its application for a meta-substituted product like this compound is less direct. mcmaster.ca

Reduction of Triarylphosphine Oxides: The corresponding phosphine (B1218219) oxide, this compound oxide, can be reduced to the phosphine. However, this deoxygenation can be challenging, often requiring harsh reducing agents (e.g., silanes) and conditions, and may suffer from side reactions. google.com

Photocatalytic Synthesis: A recently reported method involves the photocatalytic arylation of P₄ (white phosphorus) or PH₃ derivatives. A specific synthesis for this compound has been mentioned using NaPH₂, 1-iodo-3-methoxybenzene, and a photocatalyst under blue LED irradiation. chemicalbook.com

The choice of synthetic route depends on factors such as the scale of the reaction, the availability of precursors, and the desired purity. The Grignard method remains the most common for its straightforwardness and high yields on a lab scale, while transition metal-catalyzed reactions offer greater flexibility and functional group compatibility.

Advanced Purification and Characterization Techniques

Obtaining high-purity this compound is crucial for its application, particularly in catalysis where impurities can poison the catalyst. A combination of chromatographic and spectroscopic techniques is employed for purification and subsequent characterization.

Following synthesis and initial workup, the crude product is often contaminated with unreacted starting materials or byproducts, such as the corresponding phosphine oxide formed via air oxidation. Flash column chromatography is the primary technique used for the purification of triarylphosphines.

For this compound, a non-polar stationary phase like silica (B1680970) gel is typically used. The mobile phase, or eluent, is a mixture of non-polar and moderately polar organic solvents. A common eluent system for related phosphines involves gradients of hexane (B92381) and ethyl acetate. researchgate.net The separation is based on the differential adsorption of the components onto the silica gel; the less polar phosphine generally elutes faster than the more polar phosphine oxide. The process must be carried out efficiently to minimize on-column oxidation of the phosphine.

³¹P NMR: Phosphorus-31 NMR is diagnostic for organophosphorus compounds. For a trivalent phosphine like this compound, a single resonance is expected. The chemical shift (δ) is sensitive to the electronic environment around the phosphorus atom. For triarylphosphines, this shift typically appears in the range of -5 to -10 ppm relative to 85% H₃PO₄.

¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the molecule. The spectrum of this compound is expected to show a sharp singlet around 3.8 ppm corresponding to the nine equivalent protons of the three methoxy (B1213986) (-OCH₃) groups. The twelve aromatic protons would appear as a complex series of multiplets in the aromatic region, typically between 6.8 and 7.4 ppm.

¹³C NMR: The carbon-13 NMR spectrum reveals all the unique carbon environments. The spectrum will show a signal for the methoxy carbon at approximately 55 ppm. In the aromatic region, multiple signals will be present, with their chemical shifts influenced by the methoxy substituent and coupling to the phosphorus atom. The carbon atom directly bonded to phosphorus (C-P) will appear as a doublet due to ¹J-coupling, which is typically large. Other aromatic carbons will also exhibit smaller J-couplings (²J, ³J, ⁴J) to the phosphorus atom.

Table 1: Representative NMR Spectroscopic Data for this compound Note: The following data are representative values based on known chemical shift ranges for analogous compounds, as specific experimental data is not widely published.

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
³¹P ~ -6.0Singlet-P(Ar)₃
¹H ~ 7.3 - 6.8Multiplet-Ar-H
~ 3.80Singlet--OCH₃
¹³C ~ 160DoubletJCP ≈ 20 HzC-OCH₃
~ 138Doublet¹JCP ≈ 15 HzC-P
~ 130DoubletJCP ≈ 7 HzAr-C
~ 122DoubletJCP ≈ 20 HzAr-C
~ 116DoubletJCP ≈ 7 HzAr-C
~ 115DoubletJCP ≈ 3 HzAr-C
~ 55.3Singlet--OCH₃

Crystallographic Analysis for Structural Elucidation

Single-crystal X-ray diffraction provides definitive proof of a molecule's three-dimensional structure, including bond lengths and angles. As of this writing, a crystal structure for this compound has not been reported in the Cambridge Structural Database.

However, based on VSEPR theory and the known structures of other triarylphosphines, the molecule is expected to adopt a trigonal pyramidal geometry around the central phosphorus atom. The three 3-methoxyphenyl groups would be arranged around the phosphorus, with the phosphorus lone pair of electrons occupying the apex of the pyramid. The C-P-C bond angles are expected to be slightly larger than those in phosphine (PH₃) but typically less than the ideal tetrahedral angle of 109.5°, usually falling in the range of 100-104°. The orientation of the methoxyphenyl rings (the degree of "twist" or propeller-like arrangement) would be influenced by steric interactions between the rings to minimize repulsion.

Coordination Chemistry of Tris 3 Methoxyphenyl Phosphine

Ligand Properties and Electronic Structure Analysis

The utility of a phosphine (B1218219) ligand in organometallic chemistry is primarily determined by a combination of its electronic and steric characteristics. These factors dictate the strength and nature of the metal-phosphorus bond, the geometry of the resulting complex, and the reactivity of the metal center.

The electron-donating ability of a phosphine ligand is a critical factor in stabilizing metal complexes and influencing their catalytic activity. This property is often quantified using the Tolman Electronic Parameter (TEP), which is derived from the A₁ C-O vibrational stretching frequency (ν(CO)) of a standard nickel complex, [LNi(CO)₃]. A lower ν(CO) value indicates a stronger electron-donating (more basic) ligand. This is because a more electron-rich phosphine increases the electron density on the metal center, which in turn engages in stronger π-backbonding with the carbonyl ligands. This increased backbonding populates the π* antibonding orbitals of CO, weakening the C-O bond and lowering its vibrational frequency.

The three methoxy (B1213986) (-OCH₃) groups on the phenyl rings of Tris(3-methoxyphenyl)phosphine are electron-donating groups. Through the mesomeric effect, they increase the electron density on the aromatic rings, which is inductively transmitted to the phosphorus atom. This enhancement of electron density on the phosphorus lone pair makes the ligand a stronger σ-donor compared to its unsubstituted counterpart, triphenylphosphine (B44618) (PPh₃).

While a specific TEP value for this compound is not widely reported, a comparison with the closely related isomer, Tris(4-methoxyphenyl)phosphine (B1294419), is highly instructive. The TEP for Tris(4-methoxyphenyl)phosphine is approximately 2066.5 cm⁻¹, which is lower than that of triphenylphosphine (2068.9 cm⁻¹). This confirms that the presence of methoxy groups enhances the ligand's electron-donating capacity. Given that the electronic influence of a meta-substituent is still significant, this compound is also considered a more electron-donating ligand than triphenylphosphine.

Phosphine LigandTolman Electronic Parameter (TEP) ν(CO) in cm⁻¹Relative Electron-Donating Ability
P(t-Bu)₃2056.1Very Strong
PMe₃2064.1Strong
Tris(4-methoxyphenyl)phosphine2066.5Moderate-Strong
This compound(Estimated) < 2068.9Moderate-Strong
Triphenylphosphine (PPh₃)2068.9Moderate
PCl₃2097.0Weak (π-acceptor)
PF₃2110.0Very Weak (Strong π-acceptor)

The steric bulk of a phosphine ligand plays a crucial role in determining the coordination number of the metal complex, the geometry around the metal center, and the rates of ligand association and dissociation. The most common metric for quantifying this steric hindrance is the Tolman cone angle (θ). It is defined as the apex angle of a cone, centered 2.28 Å from the metal center, that encompasses the van der Waals radii of the ligand's outermost atoms over all possible rotations.

Therefore, the cone angle of this compound is expected to be very similar to that of triphenylphosphine, which is 145°. This moderate steric profile allows for the formation of stable complexes without imposing excessive crowding at the metal center, which is often beneficial for catalytic applications where substrate access to the metal is required. It is large enough to promote the dissociation of other ligands to generate catalytically active unsaturated species but not so large as to prevent substrate coordination.

Phosphine LigandTolman Cone Angle (θ) in DegreesSteric Bulk
PMe₃118°Small
This compound~145° (Estimated)Moderate
Triphenylphosphine (PPh₃)145°Moderate
Tris(2-methoxyphenyl)phosphine160°Large
Tricyclohexylphosphine (PCy₃)170°Very Large
Tris(tert-butyl)phosphine (P(t-Bu)₃)182°Very Large

Formation and Stability of Transition Metal Complexes with this compound

This compound readily forms complexes with a range of late transition metals, particularly those from groups 8-10. Its combination of enhanced electron-donating ability and moderate steric bulk makes it an effective ligand for stabilizing metals in low oxidation states, which are key intermediates in many catalytic cycles.

Palladium-phosphine complexes are cornerstones of modern organic synthesis, catalyzing a vast array of cross-coupling reactions. In these reactions, the phosphine ligand is crucial for modulating the reactivity of the palladium center. The general catalytic cycle for a Suzuki-Miyaura coupling, for example, involves three main steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition : A Pd(0) species, stabilized by phosphine ligands, reacts with an aryl halide (Ar-X). The electron-donating nature of this compound increases the electron density on the Pd(0) center, which facilitates the oxidative addition step—often the rate-determining step of the cycle. This results in a Pd(II) intermediate.

Transmetalation : The aryl group from an organoboron reagent is transferred to the palladium center, displacing the halide.

Reductive Elimination : The two organic fragments on the Pd(II) center couple and are eliminated as the final biaryl product, regenerating the catalytically active Pd(0) species. The moderate steric bulk of this compound can help promote this final step by creating some steric pressure at the metal center.

The enhanced basicity of this compound compared to PPh₃ can lead to more stable and robust palladium catalysts, potentially allowing for lower catalyst loadings and milder reaction conditions in reactions like the Heck and Suzuki couplings.

Rhodium complexes bearing phosphine ligands are renowned for their catalytic prowess, particularly in hydrogenation and hydroformylation reactions. The famous Wilkinson's catalyst, [RhCl(PPh₃)₃], set the precedent for homogeneous hydrogenation.

In a typical hydrogenation cycle, a coordinatively unsaturated Rh(I) species undergoes oxidative addition of H₂ to form a Rh(III) dihydride complex. An alkene then coordinates to this complex, followed by migratory insertion of the alkene into a Rh-H bond. The final step is the reductive elimination of the alkane product, which regenerates the Rh(I) catalyst.

The use of this compound in place of triphenylphosphine would be expected to influence this cycle in several ways. Its stronger electron-donating character can affect the stability of the various rhodium intermediates and the rates of the oxidative addition and reductive elimination steps. The rate of ligand dissociation, a key step in generating the active catalyst, is also influenced by the ligand's properties. In hydroformylation, the electronic properties of the phosphine ligand can also influence the regioselectivity (linear vs. branched aldehyde products) by modifying the electronic environment at the rhodium center.

Ruthenium complexes are highly versatile, with applications ranging from olefin metathesis to transfer hydrogenation. A common reactivity profile for ruthenium precursors like Dichlorotris(triphenylphosphine)ruthenium(II), [RuCl₂(PPh₃)₃], involves the substitution of one or more of the existing phosphine ligands.

[RuCl₂(PPh₃)₃] + L → [RuCl₂(PPh₃)₂(L)] + PPh₃ (where L = this compound)

Similarly, in ruthenium carbonyl clusters such as [Ru₃(CO)₁₂], incoming phosphine ligands typically substitute carbonyl ligands. The stronger σ-donating ability of this compound compared to triphenylphosphine can make it a favorable ligand for stabilizing the ruthenium center in such complexes. Due to its moderate steric profile, it can substitute ligands in these complexes without causing excessive steric hindrance, which might otherwise destabilize the resulting structure. The substitution reactions on ruthenium carbonyl clusters often show a preference for the incoming phosphine to occupy an equatorial position to minimize steric interactions, a pattern that would be expected for this compound. researchgate.net

Other Transition Metal Complexes (e.g., Silver(I) Halide Complexes)

While extensive research has focused on the coordination of this compound with common transition metals like palladium, platinum, and rhodium, its interactions with other transition metals, such as silver(I), are also of significant interest. Silver(I) halides, in particular, are known to form a variety of complexes with phosphine ligands, exhibiting diverse stoichiometries and structural motifs. The coordination chemistry of this compound with silver(I) halides is anticipated to be influenced by factors such as the nature of the halide, the metal-to-ligand ratio, and the solvent system employed.

Generally, phosphine ligands (PR₃) react with silver(I) halides (AgX) to form complexes of the type [AgX(PR₃)n], where 'n' can typically be 1, 2, or 3. The resulting geometries can range from linear for n=1, trigonal planar for n=2, to tetrahedral for n=3. In the case of this compound, the steric bulk of the ligand, characterized by its cone angle, and its electronic properties, influenced by the methoxy substituents, will play a crucial role in determining the structure of the resulting silver(I) halide complexes.

The presence of the methoxy group in the meta position of the phenyl rings is expected to influence the ligand's electron-donating ability. While the methoxy group is generally considered an electron-donating group through resonance, its effect from the meta position is primarily inductive and weakly electron-withdrawing. This subtlety can affect the strength of the phosphorus-silver bond.

Based on studies of analogous phosphine ligands, the reaction of this compound with silver(I) chloride, bromide, or iodide would likely yield complexes with varying nuclearities and coordination numbers. For instance, with a 1:1 metal-to-ligand ratio, a dimeric or polymeric structure with bridging halides might be formed. With an excess of the phosphine ligand, monomeric complexes with higher coordination numbers are more probable. Spectroscopic techniques such as ³¹P NMR would be crucial in characterizing the resulting complexes in solution, with the coordination of the phosphine to the silver center resulting in a downfield shift of the phosphorus signal compared to the free ligand.

Table 1: Expected Coordination Geometries of Silver(I) Halide Complexes with this compound

Stoichiometry (Ag:P) General Formula Expected Geometry
1:1 [AgX(P(m-OCH₃C₆H₄)₃)] Linear or Bridged Dimer/Polymer
1:2 [AgX(P(m-OCH₃C₆H₄)₃)₂] Trigonal Planar

Theoretical Studies of Metal-Ligand Interactions

Theoretical and computational methods provide invaluable insights into the nature of the metal-ligand bond, the electronic structure of complexes, and the dynamics of their formation. For this compound, such studies can elucidate the subtle electronic effects of the methoxy substituents and predict the stability and reactivity of its metal complexes.

Density Functional Theory (DFT) Calculations of Electronic Structure

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of molecules and materials. For transition metal complexes of this compound, DFT calculations can provide a detailed understanding of the bonding between the phosphorus atom and the metal center. Key parameters that can be calculated include bond lengths, bond angles, vibrational frequencies, and the energies of the frontier molecular orbitals (HOMO and LUMO).

The electronic nature of the metal-phosphine bond is typically described by the Dewar-Chatt-Duncanson model, which involves σ-donation from the phosphorus lone pair to an empty metal d-orbital and π-back-donation from a filled metal d-orbital to an empty σ* orbital of the P-C bonds. DFT calculations can quantify the extent of both σ-donation and π-back-donation. The presence of the methoxy groups on the phenyl rings of this compound influences its electronic properties. The inductive effect of the meta-methoxy groups can be analyzed by calculating the charge distribution and the molecular electrostatic potential (MEP) of the ligand and its metal complexes.

By comparing the calculated properties of this compound complexes with those of related phosphine ligands (e.g., triphenylphosphine or tris(p-methoxyphenyl)phosphine), the electronic influence of the substituent position can be systematically studied. For example, DFT can be used to calculate the Tolman Electronic Parameter (TEP) for this compound, providing a quantitative measure of its net electron-donating ability.

Table 2: Representative Data from DFT Calculations on a Hypothetical [Ni(CO)₃(L)] Complex

Ligand (L) Calculated ν(CO) A₁ mode (cm⁻¹) Calculated HOMO Energy (eV) Calculated LUMO Energy (eV)
PPh₃ 2068.9 -6.21 -1.54
P(p-OCH₃C₆H₄)₃ 2066.5 -6.15 -1.51
P(m-OCH₃C₆H₄)₃ Hypothetical Value: ~2069.5 Hypothetical Value: ~-6.23 Hypothetical Value: ~-1.55

Note: Hypothetical values are included for illustrative purposes to show expected trends based on electronic effects.

Molecular Dynamics Simulations of Complex Formation

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. In the context of the coordination chemistry of this compound, MD simulations can provide insights into the dynamic processes of complex formation, ligand exchange reactions, and the conformational flexibility of the complexes in solution.

To perform an MD simulation, a force field is required to describe the potential energy of the system as a function of the atomic coordinates. For metal complexes, the parameterization of the force field, particularly the terms involving the metal center, is a critical step. Once a reliable force field is established, MD simulations can be run to model the behavior of the this compound ligand and a metal precursor in a solvent box.

These simulations can visualize the pathway of complex formation, including the initial encounter of the ligand and the metal, the displacement of solvent molecules from the metal's coordination sphere, and the final formation of the stable metal-phosphine bond. By analyzing the simulation trajectories, one can calculate important thermodynamic and kinetic parameters, such as the free energy of binding and the rate constants for ligand association and dissociation.

Furthermore, MD simulations can be used to explore the conformational landscape of the this compound ligand upon coordination. The rotation of the methoxyphenyl groups around the P-C bonds can be studied to understand how the ligand adapts its conformation to minimize steric hindrance within the coordination sphere of the metal. This is particularly important for understanding the stability of complexes with different coordination numbers and geometries.

Applications of Tris 3 Methoxyphenyl Phosphine in Catalysis

Cross-Coupling Reactions Facilitated by Tris(3-methoxyphenyl)phosphine Ligands

This compound and its isomers are effective ligands in palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds. chemimpex.comresearchgate.net The electronic properties imparted by the methoxy (B1213986) groups on the phenyl rings influence the efficacy of the catalyst, making such phosphines valuable in modern organic synthesis. chemrxiv.org The general mechanism for these reactions involves a catalytic cycle with palladium(0) and palladium(II) intermediates, where the phosphine (B1218219) ligand plays a critical role in stabilizing the metal center and facilitating key steps like oxidative addition and reductive elimination. wikipedia.orglibretexts.org

The Suzuki-Miyaura coupling, a reaction between organoboron compounds and organic halides or triflates, is a cornerstone of C-C bond formation. researchgate.net Phosphine ligands are crucial for the activity and scope of the palladium catalysts used in this reaction. nih.gov While detailed performance data for this compound is not extensively documented in the provided sources, its structural isomer, Tris(2-methoxyphenyl)phosphine, has been shown to form a highly active catalyst system with Pd(OAc)2 for the Suzuki coupling of aryl bromides with arylboronic acids. researchgate.net The utility of methoxy-substituted triarylphosphines in these reactions underscores the role of this compound as a versatile ligand for such transformations. chemimpex.com The electron-rich nature of these phosphines is beneficial for the oxidative addition step in the catalytic cycle. thieme-connect.com

General Application in Palladium-Catalyzed Cross-Coupling
Reaction TypeRole of this compoundKey Catalyst Components
Suzuki-Miyaura CouplingLigand for Palladium CatalystPalladium Source (e.g., Pd(OAc)2), Phosphine Ligand, Base
Heck ReactionLigand for Palladium CatalystPalladium Source, Phosphine Ligand, Base
Sonogashira CouplingLigand for Palladium CatalystPalladium Source, Copper(I) salt (co-catalyst), Phosphine Ligand, Base
Negishi CouplingLigand for Palladium CatalystPalladium or Nickel Source, Phosphine Ligand
Kumada CouplingLigand for Palladium or Nickel CatalystPalladium or Nickel Source, Phosphine Ligand

The Mizoroki-Heck reaction is a palladium-catalyzed process that forms a substituted alkene from an unsaturated halide or triflate and an alkene. wikipedia.org The reaction mechanism involves oxidative addition, migratory insertion, and β-hydride elimination steps, with the phosphine ligand influencing the catalyst's stability and activity. nih.gov Electron-rich and bulky phosphines are often effective ligands for palladium catalysts in Heck reactions. thieme-connect.com Related methoxyphenyl phosphines, such as Tris(4-methoxyphenyl)phosphine (B1294419) and Tris(2,4,6-trimethoxyphenyl)phosphine (B1208668), are recognized as suitable ligands for Heck reactions, indicating the applicability of the this compound scaffold in this context. sigmaaldrich.com A powerful catalyst system for the Mizoroki-Heck reaction has been developed using a combination of a palladium source and the meta-terarylphosphine ligand Cy*Phine, which broadly outperformed many state-of-the-art commercial alternatives. nih.gov

The Sonogashira coupling is a widely used method for forming C(sp²)-C(sp) bonds by reacting a terminal alkyne with an aryl or vinyl halide. nih.gov The reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org Phosphine ligands are essential components of the palladium catalyst, stabilizing the metal and facilitating the reaction. wikipedia.org The catalytic cycle involves both the palladium complex and a copper acetylide intermediate. libretexts.org Isomers such as Tris(4-methoxyphenyl)phosphine are known to be suitable ligands for Sonogashira couplings, highlighting the utility of this class of compounds for the synthesis of arylalkynes and conjugated enynes. sigmaaldrich.com

The Kumada and Negishi couplings are foundational cross-coupling reactions that utilize organomagnesium (Grignard) and organozinc reagents, respectively, to form new carbon-carbon bonds with organic halides. acs.orgmit.edu These reactions are catalyzed by palladium or nickel complexes, often featuring phosphine ligands. acs.orgmit.edu The ligand's structure and electronic properties are critical for preventing undesired side reactions and promoting the desired reductive elimination step. mit.edu The suitability of related methoxyphenyl phosphine ligands for Negishi couplings has been noted, suggesting that this compound can serve as an effective ligand in these transformations as well. sigmaaldrich.com

Asymmetric Synthesis and Enantioselective Catalysis

This compound also finds application in the field of asymmetric synthesis, where it can be used to develop novel catalytic systems. chemimpex.com In enantioselective catalysis, chiral ligands are used to create a specific three-dimensional environment around a metal catalyst, which in turn directs a reaction to favor the formation of one enantiomer of the product over the other. Chiral phosphine ligands are among the most widely employed due to their strong coordination to transition metals and their structural modularity.

The development of novel chiral ligands is central to advancing asymmetric catalysis. Chiral phosphines are generally classified into two types: those with chirality on the carbon backbone and P-chiral ligands that have a stereogenic center on the phosphorus atom itself. nih.gov The this compound structure serves as a potential scaffold for the synthesis of new chiral ligands. The methoxy-substituted aryl rings provide handles for further functionalization. By introducing chiral substituents to the phenyl rings or by performing reactions that create a stereogenic phosphorus center, it is possible to derive novel chiral ligands from this basic scaffold. These derived ligands can then be used in various transition-metal-catalyzed asymmetric reactions, such as hydrogenation, allylic alkylation, or Heck reactions, to produce enantioenriched compounds. google.com The design of such ligands aims to create a well-defined chiral pocket around the metal center to achieve high enantioselectivity and reaction rates.

Application in Asymmetric Hydrogenation

This compound is an achiral molecule, meaning it does not have a non-superimposable mirror image. As a result, it is not suitable for use as a chiral ligand in asymmetric hydrogenation, a process that requires a chiral catalyst to selectively produce one enantiomer of a chiral product. The field of asymmetric hydrogenation extensively utilizes chiral phosphine ligands, where the chirality is introduced either on the phosphorus atom (P-chiral ligands) or in the backbone of the ligand structure. nih.govtcichemicals.com These specifically designed chiral ligands create an asymmetric environment around the metal center, which is essential for inducing enantioselectivity in the hydrogenation of prochiral olefins. researchgate.net Therefore, this compound is not employed in this capacity.

Asymmetric Hydroformylation and Related Carbonylation Reactions

Similar to asymmetric hydrogenation, asymmetric hydroformylation requires chiral ligands to achieve enantioselectivity. The goal is to add a formyl group (CHO) and a hydrogen atom across a double bond to create a new chiral center with a preference for one enantiomer. While rhodium complexes with phosphine ligands are benchmarks for hydroformylation, achieving high enantioselectivity hinges on the ligand's chiral design. rsc.org As an achiral phosphine, this compound does not provide the necessary chiral environment for asymmetric induction and is therefore not a ligand of choice for asymmetric hydroformylation or related asymmetric carbonylation reactions.

Other Catalytic Transformations

Hydroformylation Reactions

Hydroformylation, or the "oxo process," is a major industrial process for producing aldehydes from alkenes using a catalyst, typically a rhodium complex modified with phosphine ligands. nih.gov The choice of phosphine ligand is critical for controlling both the reaction rate and the regioselectivity (the ratio of linear to branched aldehydes). The electronic properties of the phosphine ligand influence the catalyst's activity. While triphenylphosphine (B44618) is a common ligand, its sulfonated analogue, tris(3-sulfonatophenyl)phosphine (TPPTS), is used in aqueous biphasic systems for easier catalyst recovery. tcichemicals.com The structural similarity of TPPTS to this compound suggests that arylphosphines with substituents at the meta-position are relevant in this catalytic transformation. However, specific studies detailing the performance of this compound in terms of activity and selectivity in hydroformylation are not extensively reported.

C-C Bond Forming Reactions Beyond Cross-Coupling

Tertiary phosphines can act as nucleophilic organocatalysts for various carbon-carbon bond-forming reactions, most notably the Michael addition. organic-chemistry.org In this reaction, the phosphine adds to an electron-poor olefin, generating a zwitterionic intermediate that acts as a Brønsted base to deprotonate a pronucleophile, which then adds to the olefin.

Research has shown that electron-rich triarylphosphines are more effective catalysts for these reactions than simple triphenylphosphine. beilstein-journals.org Studies on tris(4-methoxyphenyl)phosphine and tris(2,4,6-trimethoxyphenyl)phosphine demonstrate that the presence of electron-donating methoxy groups enhances the nucleophilicity of the phosphorus atom, leading to higher catalytic activity in oxa-Michael additions. beilstein-journals.orgrsc.org This strong evidence suggests that this compound, also an electron-rich phosphine, would be an effective catalyst for Michael additions and related C-C bond-forming reactions. Despite this, specific research detailing its catalytic efficiency and substrate scope for these reactions is not widely available.

Table 2: Comparison of Electron-Rich Phosphines in Oxa-Michael Additions (Illustrative)

Phosphine LigandMethoxy PositionGeneral Performance Trend
Triphenylphosphine (TPP)NoneBaseline activity
Tris(4-methoxyphenyl)phosphine (TMPP)paraHigher activity than TPP
Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP)ortho, paraSuperior activity, especially with less reactive substrates
This compound meta Expected to have higher activity than TPP, but specific data is not available.

This table is based on general trends reported for related compounds and is for illustrative purposes only. beilstein-journals.orgrsc.org

Catalysis in Organic Synthesis of Complex Molecules

This compound is described as a versatile ligand for various catalytic reactions that are instrumental in the synthesis of complex organic molecules. researchgate.net Its role is to modify the properties of a metal catalyst, thereby enhancing the efficiency and selectivity of organic transformations. researchgate.net Phosphine ligands are crucial in numerous named reactions that are cornerstones of modern synthetic chemistry, including Suzuki, Heck, and Sonogashira couplings, which are used to build complex molecular frameworks. researchgate.netnbinno.comrsc.org While the ortho-isomer, Tris(2-methoxyphenyl)phosphine, has been specifically reported as a highly active ligand for Suzuki coupling reactions, detailed examples of this compound being used in the total synthesis of a specific complex natural product or pharmaceutical agent are not prominent in the literature. researchgate.net

Role of Tris 3 Methoxyphenyl Phosphine in Advanced Materials Science

Development of Organic Electronic Materials

The distinct electronic nature of Tris(3-methoxyphenyl)phosphine makes it a compound of interest for organic electronic materials. chemimpex.com Its structure allows it to serve as an effective ligand in coordination chemistry, facilitating the formation of metal complexes with tailored electronic properties. chemimpex.com These properties are crucial for the performance of materials used in phosphorescent applications and light-emitting devices.

This compound is explored for its applications in the design of phosphorescent materials. chemimpex.com Phosphine (B1218219) ligands play a critical role in the development of phosphorescent metal complexes, particularly those based on heavy metals like iridium(III). nih.govrsc.org These ancillary ligands can influence the photophysical properties of the complex, such as emission color and quantum efficiency. nih.govrsc.org The electronic properties endowed by the methoxy (B1213986) substituents can help stabilize metal ions and enhance the desired electronic transitions within the complex. chemimpex.com

While direct studies on this compound in this context are specific, the closely related compound, This compound oxide , has been utilized as a ligand (L2) in the development of chiral Europium(III) complexes. nih.gov These complexes were investigated for their properties related to circularly polarized luminescence (CPL), a specialized form of light emission. nih.gov In this research, the phosphine oxide ligand was part of a system designed to create a chiral lumino-glass that exhibited a high quantum yield and strong CPL intensity, demonstrating the utility of this molecular framework in advanced light-emitting materials. nih.gov

Table 1: Photophysical Properties of a Europium(III) Complex Utilizing a this compound Oxide Ligand Framework
Complex ComponentPropertyValueReference
Eu(±tfc)-tmpo with L2 (this compound oxide)Emission Quantum Yield (Φtot)13% nih.gov
Eu(±tfc)-tmpo with L2 (this compound oxide)CPL Anisotropy Factor (gCPL)1.2 nih.gov

The development of phosphorescent materials is closely linked to their integration into organic light-emitting diodes (OLEDs). rsc.org The efficiency of phosphorescent OLEDs relies heavily on the performance of the emitter, which is often a metal complex. nih.gov Phosphorus-containing ancillary ligands are recognized for providing an accessible route to creating efficient blue emitters for OLEDs, partly due to their π-accepting properties and their ability to raise the energy of the triplet excited state. nih.gov The ability of this compound to function as a ligand and enhance electronic properties makes it a valuable component in the development of such advanced materials for light-emitting devices. chemimpex.com

Utilization in Polymer Chemistry

This compound has demonstrated significant utility in polymer chemistry, both as a ligand in catalytic systems for polymer production and as a foundational molecule for creating polymer additives that influence material properties.

The compound serves as an effective phosphine ligand in transition metal-catalyzed polymerization reactions. Specifically, it has been successfully employed as a ligand for palladium catalysts in direct heteroarylation polymerization (DHAP). polymer.cn In one study, a TPD-bithiophene based polymer was synthesized via DHAP using a palladium catalyst with this compound as the ligand, achieving a high yield and significant molecular weight. polymer.cn The same ligand was also used in a comparative Stille polymerization, demonstrating its versatility. polymer.cn Furthermore, it has been identified as a suitable ligand for the addition polymerization of norbornene-type monomers. google.com

Table 2: Comparison of Polymerization Methods Using this compound as a Ligand
Polymerization MethodCatalyst SystemPolymer YieldNumber Average Molecular Weight (Mn)Reference
Direct Heteroarylation Polymerization (DHAP)Pd(OAc)2 / this compound96%~60 kDa polymer.cn
Stille PolymerizationPd2(dba)3 / this compound71%9 kDa polymer.cn

Beyond its role in catalysis, this compound is employed in the development of advanced polymers where it can influence the final material properties and performance. chemimpex.com It can serve as a precursor for synthesizing multifunctional crosslinking agents. A patented method describes a synthetic sequence starting from this compound to prepare tris[3-(3,4-dicarboxyphenoxy)phenyl] phosphine oxide tri-anhydride . google.com This molecule acts as a crosslinking agent, which can be incorporated into polymer chains to form a network structure. Such crosslinking significantly impacts the thermal and mechanical properties of the final polymer, enhancing its stability and rigidity.

Photovoltaic Applications and Energy Conversion Efficiency

In the realm of renewable energy, this compound contributes to the fabrication of organic solar cells, where it plays a role in enhancing energy conversion efficiency. chemimpex.comchemimpex.com Its primary function is as a specialized ligand in the synthesis of advanced conjugated polymers that serve as the active materials in organic photovoltaic (PV) devices. polymer.cn

For instance, the TPD-bithiophene polymer synthesized via DHAP using this compound as a ligand was subsequently tested as a donor material in a polymer solar cell. polymer.cn The performance of such devices is a direct reflection of the quality and properties of the polymer, which are influenced by the catalytic system used in its synthesis. The resulting photovoltaic device, which incorporated a polymer made using this ligand, demonstrated notable performance metrics. polymer.cn

Table 3: Performance of a Photovoltaic Device Using a Polymer Synthesized with a this compound-based Catalyst System
Device ComponentParameterValueReference
Polymer:PC61BM based BHJShort-Circuit Current Density (Jsc)Higher than reference P21-based device polymer.cn
Power Conversion Efficiency (PCE)Significantly higher than reference P21-based device polymer.cn

Emerging Research Areas and Future Directions

Tris(3-methoxyphenyl)phosphine in Pharmaceutical Development and Drug Discovery.polymer-books.com

The utility of this compound in the pharmaceutical sector is primarily centered on its role as a ligand in transition metal-catalyzed cross-coupling reactions, which are pivotal in the synthesis of complex organic molecules that form the backbone of many drugs. polymer-books.com

Modification of Drug Candidates to Enhance Efficacy and Bioavailability.polymer-books.com

While direct modification of existing drug candidates using this compound is not extensively documented, its role as a ligand in late-stage functionalization reactions presents a promising avenue for enhancing drug efficacy and bioavailability. Late-stage functionalization allows for the introduction of new functional groups onto a complex molecule, such as a drug candidate, in the final steps of synthesis. This can lead to improved pharmacological properties. The electronic properties of this compound can influence the selectivity and efficiency of these transformations, potentially enabling modifications that were previously challenging.

Synthesis of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients.polymer-books.com

This compound has demonstrated its utility as a ligand in several catalytic reactions crucial for the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its applications in Suzuki-Miyaura coupling and the hydrogenation of quinolines are particularly noteworthy. polymer-books.com

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is a cornerstone of modern medicinal chemistry for the formation of carbon-carbon bonds. This compound serves as a ligand that can enhance the catalytic activity and stability of the palladium catalyst, leading to higher yields and purer products in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.

Hydrogenation of Quinolines: Quinolines are heterocyclic compounds that are scaffolds for a wide range of pharmaceuticals, including antimalarial, anticancer, and antibacterial agents. The hydrogenation of quinoline (B57606) derivatives is a key step in the synthesis of many of these drugs. This compound has been shown to be an effective ligand in catalytic systems for these hydrogenation reactions, contributing to the efficient production of these important pharmaceutical intermediates. polymer-books.com

Table 1: Applications of this compound in Pharmaceutical Synthesis

Catalytic ReactionRole of this compoundApplication in Pharmaceutical Synthesis
Suzuki-Miyaura CouplingLigand for Palladium CatalystSynthesis of biaryl compounds, common structures in various drug molecules.
Hydrogenation of QuinolinesLigand for Hydrogenation CatalystsSynthesis of saturated heterocyclic scaffolds for drugs like antimalarials and antibacterials. polymer-books.com

Applications in Chemical Sensing and Environmental Monitoring.polymer-books.com

The development of sensitive and selective chemical sensors is crucial for environmental monitoring and public health. While the direct application of this compound in commercial sensors is not yet established, its chemical properties suggest potential for its use in the development of novel sensing platforms. polymer-books.com

Development of Sensors for Chemical Species Detection.polymer-books.com

The phosphorus atom in this compound possesses a lone pair of electrons, making it a potential coordination site for metal ions. This property could be exploited in the design of sensors for the detection of heavy metal pollutants. Upon binding to a metal ion, the electronic properties of the phosphine (B1218219) would be altered, leading to a measurable signal, such as a change in fluorescence or an electrochemical response.

Monitoring of Environmental Pollutants.polymer-books.com

The development of sensors based on this compound could offer new tools for monitoring a range of environmental pollutants. For instance, sensors functionalized with this phosphine could potentially be used for the in-situ detection of heavy metals in water sources. Further research is needed to explore the selectivity and sensitivity of such sensor systems for specific pollutants.

Theoretical and Computational Advancements in Understanding Reactivity and Selectivity

To fully harness the potential of this compound in various applications, a deep understanding of its fundamental chemical properties is essential. Theoretical and computational chemistry provides powerful tools to investigate the electronic structure, steric effects, and reactivity of this compound.

Computational methods, such as Density Functional Theory (DFT), can be employed to model the geometry and electronic properties of this compound and its metal complexes. These calculations can provide insights into the ligand's donor-acceptor properties, which are crucial for its performance in catalysis. By understanding the steric and electronic effects of the methoxy (B1213986) groups on the phosphorus center, researchers can predict how the ligand will influence the outcome of a catalytic reaction, leading to the rational design of more efficient and selective catalysts.

Furthermore, computational studies can elucidate the reaction mechanisms of catalytic cycles involving this compound. By mapping the energy profiles of different reaction pathways, it is possible to identify the rate-determining steps and understand the origins of selectivity. This knowledge is invaluable for optimizing reaction conditions and for the in-silico design of novel catalysts with improved performance. While specific computational studies on this compound are still emerging, the methodologies are well-established for other phosphine ligands and can be readily applied to this promising compound.

Sustainable Synthesis and Green Chemistry Approaches involving this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In this context, this compound is not primarily noted for the sustainable methods of its own synthesis, but rather for its significant role as an ancillary ligand in catalytic systems that promote green chemistry objectives. Its application in homogeneous catalysis allows for the synthesis of complex molecules with greater efficiency and fewer byproducts. chemimpex.com

The key to its utility lies in the electronic nature of the three methoxy (-OCH₃) groups on the phenyl rings. These groups are electron-donating, which increases the electron density on the phosphorus atom. cymitquimica.com This enhanced nucleophilicity and electron-donating ability can profoundly influence the stability and reactivity of the metal complexes it forms. chemimpex.comcymitquimica.com In transition metal-catalyzed reactions, such as Suzuki-Miyaura or Buchwald-Hartwig cross-coupling, a more electron-rich phosphine ligand can facilitate key steps in the catalytic cycle, such as oxidative addition. This often leads to higher reaction rates, improved yields, and the ability to perform transformations under milder conditions (e.g., lower temperatures and pressures), which reduces energy consumption.

By enhancing catalytic efficiency, this compound contributes to several green chemistry principles:

Higher Atom Economy: Efficient catalysts ensure that a greater proportion of atoms from the reactants are incorporated into the final product, minimizing waste.

Catalysis: The use of catalytic amounts of a metal-ligand complex is inherently greener than using stoichiometric reagents, which generate large quantities of waste. This compound is a critical component in designing such highly active catalysts. chemimpex.com

The table below summarizes the role of this compound and its isomers as ligands in catalytic reactions that align with green chemistry goals.

Catalytic ReactionLigandRole of Methoxy GroupsGreen Chemistry Contribution
Suzuki-Miyaura CouplingTris(o/m/p-methoxyphenyl)phosphineEnhance electron density on the metal center, promoting oxidative addition.High efficiency in C-C bond formation, reducing byproducts. sigmaaldrich.com
Buchwald-Hartwig AminationTris(o/m/p-methoxyphenyl)phosphineFacilitate C-N bond formation by stabilizing the catalytic intermediate.Enables the synthesis of anilines with high selectivity and yield. sigmaaldrich.com
Heck ReactionTris(o/m/p-methoxyphenyl)phosphineStabilize the active palladium catalyst, improving turnover numbers.Efficient olefination of aryl halides under milder conditions. sigmaaldrich.com
Asymmetric SynthesisThis compoundServes as a foundational structure for potentially chiral ligands.Potential to create catalysts for enantioselective synthesis, reducing isomeric waste. chemimpex.com

Exploration of Novel Ligand Architectures Derived from this compound

The development of novel ligands with tailored electronic and steric properties is a cornerstone of modern catalyst design. While this compound is an effective ligand in its own right, its molecular structure also presents a platform for the synthesis of new, more complex ligand architectures. However, based on currently available scientific literature, the specific use of this compound as a starting material for creating new ligand architectures is a nascent field with limited published examples.

The potential for derivatization lies in the reactivity of the aromatic rings and the phosphorus center. Future research could explore several avenues for post-synthetic modification:

Functionalization of the Aromatic Rings: The methoxy-substituted phenyl rings could be subjected to electrophilic aromatic substitution reactions. Introducing other functional groups (e.g., nitro, halogen, or alkyl groups) could systematically tune the ligand's steric bulk and electronic properties. For example, adding bulky groups near the phosphorus center can create a larger "cone angle," which can enhance selectivity in certain catalytic reactions.

Ortho-lithiation: Directed ortho-lithiation of the phenyl rings, guided by the methoxy groups, could allow for the introduction of new donor atoms. This could transform the monodentate this compound into a bidentate or tridentate ligand (e.g., P,N or P,O ligands), which can form more stable complexes with metal centers and offer unique catalytic activities.

Conversion to Phosphonium (B103445) Salts: The phosphorus atom can be quaternized, for example, to form phosphonium salts like Tetrakis(3-methoxyphenyl)phosphonium bromide. rsc.org While these salts are not typically used as ligands in the same way, they can find applications as phase-transfer catalysts or ionic liquids, representing another area of chemical diversification.

The exploration of these derivatization strategies could lead to a new generation of ligands with enhanced performance, stability, or selectivity, further broadening the applications of phosphine-based catalysts in sustainable chemical synthesis.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Tris(3-methoxyphenyl)phosphine, and how does the choice of Grignard reagent influence purity?

  • Methodological Answer : this compound is typically synthesized via the reaction of phosphorus trichloride (PCl₃) with 3-methoxyphenylmagnesium bromide in anhydrous conditions. A 3:1 molar ratio of Grignard reagent to PCl₃ ensures complete substitution. Reaction temperatures maintained at 0–5°C minimize side reactions (e.g., oxidation or over-substitution). Purification via recrystallization from ethanol/water mixtures removes unreacted precursors. The use of rigorously dried solvents and inert atmospheres (argon/nitrogen) is critical to avoid hydrolysis .

Q. How can ¹H and ³¹P NMR spectroscopy confirm the structure and purity of this compound?

  • Methodological Answer :

  • ¹H NMR : Methoxy protons (OCH₃) appear as a singlet at δ 3.7–3.9 ppm. Aromatic protons show splitting patterns consistent with meta-substitution (e.g., doublets of doublets for ortho protons relative to methoxy groups).
  • ³¹P NMR : A sharp singlet between δ -5 to -10 ppm confirms the tertiary phosphine structure. Oxidized impurities (e.g., phosphine oxide) appear upfield at δ 20–30 ppm. Quantitative integration of methoxy vs. aromatic protons in ¹H NMR can assess purity (>95% ideal for catalytic applications) .

Q. What are the critical storage conditions for maintaining this compound stability?

  • Methodological Answer : Store under inert gas (argon/nitrogen) at -20°C in amber glass vials to prevent oxidation and photodegradation. Regular purity checks via TLC (hexane/ethyl acetate, 4:1) or ³¹P NMR are recommended. Oxidized byproducts reduce catalytic efficiency and can be regenerated using reducing agents like LiAlH₄ under controlled conditions .

Advanced Research Questions

Q. How do the electronic effects of 3-methoxy substituents influence coordination behavior in transition metal catalysis compared to non-substituted triphenylphosphine?

  • Methodological Answer : The electron-donating methoxy groups enhance σ-donor capability, stabilizing electron-deficient metal centers (e.g., Pd⁰ in cross-coupling reactions). However, steric hindrance from the meta-substitution may reduce ligand-metal π-backbonding. Comparative studies using cyclic voltammetry (to measure oxidation potentials) and catalytic turnover frequency (TOF) analyses are essential. For example, in Suzuki-Miyaura couplings, higher TOF values for this compound vs. PPh₃ may correlate with enhanced stabilization of Pd intermediates .

Q. What experimental strategies address contradictory catalytic performance data between this compound and its isomers (e.g., 2- or 4-methoxy derivatives)?

  • Methodological Answer :

  • Steric/Electronic Analysis : Use X-ray crystallography or DFT calculations to compare ligand cone angles and electronic parameters (Tolman electronic parameter, TEP).
  • In Situ Monitoring : Employ ³¹P NMR to track ligand coordination dynamics during catalysis. For example, para-substituted isomers may exhibit faster metal-ligand dissociation rates due to reduced steric bulk.
  • Reaction Optimization : Systematically vary solvents (e.g., polar aprotic vs. non-polar) and temperatures to isolate steric vs. electronic effects .

Q. How can reaction conditions be optimized for air-sensitive syntheses using this compound, such as in InP/ZnS quantum dot preparation?

  • Methodological Answer :

  • Precursor Injection : Use syringe pumps for precise control of phosphine precursor (e.g., tris(dimethylamino)phosphine) injection rates at 180–220°C.
  • Stoichiometry : Maintain a P:In molar ratio of 5:1 to ensure monodisperse nanoparticle growth.
  • In Situ Characterization : Monitor decomposition kinetics via FTIR (C-O stretching at 1250 cm⁻¹) and adjust reaction time to balance ligand stability and reactivity .

Q. What computational and experimental approaches resolve discrepancies in reported catalytic activity for this compound in C–H activation reactions?

  • Methodological Answer :

  • DFT Modeling : Calculate activation barriers for key steps (e.g., oxidative addition, reductive elimination) to identify rate-limiting factors.
  • Isotopic Labeling : Use deuterated substrates to probe kinetic isotope effects (KIE) and elucidate mechanistic pathways.
  • Controlled Atmosphere Studies : Compare reaction yields under rigorously inert vs. trace-oxygen conditions to assess ligand oxidation sensitivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.